molecular formula C14H10O5 B162221 1,7-Dihydroxy-4-methoxyxanthone CAS No. 87339-76-2

1,7-Dihydroxy-4-methoxyxanthone

Cat. No. B162221
CAS RN: 87339-76-2
M. Wt: 258.23 g/mol
InChI Key: YDZGWMWSKOGVLG-UHFFFAOYSA-N
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Description

1,7-Dihydroxy-4-methoxyxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 7, a methoxy group at position 4 and an oxo group at position 9 . It has been isolated from the stems of Cratoxylum cochinchinense .


Synthesis Analysis

Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . Research on xanthones has received much attention in recent years .


Molecular Structure Analysis

The molecular formula of 1,7-Dihydroxy-4-methoxyxanthone is C14H10O5 . It contains a methoxy group, five methines, and eight quaternary C atoms . In the two compounds, the hydroxyl group linked at position 1 is involved in a resonance-assisted hydrogen bond with the carbonyl group .


Chemical Reactions Analysis

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Scientific Research Applications

Natural Occurrence and Isolation 1,7-Dihydroxy-4-methoxyxanthone has been isolated from various natural sources, including the wood of Cratoxylum maingayi and the roots of Polygala nyikensis. Its structure was established through chemical and spectroscopic methods, such as X-ray crystallography (José et al., 1998), (Marston et al., 1993).

Antifungal Activity This compound exhibits antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum, suggesting its potential use in controlling fungal infections in plants (Marston et al., 1993).

Antioxidant and Vasodilation Activities In studies focusing on the roots of Polygala caudata, 1,7-Dihydroxy-4-methoxyxanthone demonstrated significant antioxidation activity. It showed the ability to scavenge hydrogen peroxide and reactive oxygen free radicals, as well as exhibiting vasodilation effects in rat thoracic aorta rings (Lin et al., 2005).

Anti-HIV Activity Research has also indicated that 1,7-Dihydroxy-4-methoxyxanthone possesses anti-HIV-1 inhibitory activity in vitro, which was identified from the roots of Securidaca inappendiculata (Kang & Xu, 2008).

Safety And Hazards

Precautions for safe handling of 1,7-Dihydroxy-4-methoxyxanthone include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

Future Directions

The mechanisms underlying the synthesis of xanthones need to be further investigated in order to exploit them for application purposes . This could lead to the development of new pharmaceuticals and other valuable metabolites.

properties

IUPAC Name

1,7-dihydroxy-4-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-11-5-3-9(16)12-13(17)8-6-7(15)2-4-10(8)19-14(11)12/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZGWMWSKOGVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236284
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dihydroxy-4-methoxyxanthone

CAS RN

87339-76-2
Record name 1,7-Dihydroxy-4-methoxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87339-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087339762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
QF Fan, Z Na, HB Hu, YK Xu - Chemistry of Natural Compounds, 2014 - Springer
Cratoxylum formosum ssp. pruniflorum is a valuable species distributed in Yunnan and Guangxi Provinces of China. Thirteen compounds have been isolated from the bark of C. …
Number of citations: 3 link.springer.com
J Zuo, K Mao, F Yuan, X Li, J Chen - Medicinal Chemistry Research, 2014 - Springer
A new xanthone, 1,2-dihydroxy-6,7,8-trimethoxyxanthone, together with ten known xanthones and nine other compounds was isolated from the stem of Securidaca inappendiculata. The …
Number of citations: 22 link.springer.com
A Marston, M Hamburger, I Sordat-Diserens… - Phytochemistry, 1993 - Elsevier
The dichloromethane extract from the roots of Polygala nyikensis afforded four simple xanthones, two of which are new compounds. Their structures were established by chemical and …
Number of citations: 67 www.sciencedirect.com
CC Joseph, MJ Moshi, J Sempombe… - African Journal of …, 2006 - journals.athmsi.org
The dichloromethane extract of Securidaca longepedunculata Fresen yielded a benzophenone,(4-methoxy-benzo [1, 3] dioxol-5-yl)-phenylmethanone (1), together with other three …
Number of citations: 24 journals.athmsi.org
Y Ren, S Matthew, DD Lantvit, TN Ninh… - Journal of natural …, 2011 - ACS Publications
A new caged xanthone (1), a new prenylxanthone (2), seven known xanthones, and a known sterol glucoside were isolated from the stems of Cratoxylum cochinchinense, collected in …
Number of citations: 61 pubs.acs.org
M José, A Kijjoa, TG Gonzalez, MMM Pinto, AM Damas… - Phytochemistry, 1998 - Elsevier
1,7-dihydroxy-, 2,8-dihydroxy-1-methoxy-, 1,7-dihydroxy-4-methoxyxanthone and the new 7-hydroxy-1,2,3,8-tetramethoxyxanthone, were isolated from the wood of Cratoxylum maingayi…
Number of citations: 47 www.sciencedirect.com
Y Melaku, T Getahun, M Addisu, H Tesso… - … Journal of Secondary …, 2022 - dergipark.org.tr
This study evaluated the antibacterial and antioxidant activities of the constituents of L. tomentosa and S. longipedunculata. The in-silico molecular docking analysis of the isolated …
Number of citations: 1 dergipark.org.tr
Q WANG, D CHEN, Y MA, X LI… - Chinese Journal of …, 2016 - ingentaconnect.com
Objective: To establish an HPLC method for simultaneous determination of four xanthones from S. inappendiculata Hassk.Methods: The analysis of S. inappendiculata Hassk.methanol …
Number of citations: 0 www.ingentaconnect.com
C Galeffi, E Federici, JD Msonthi, GB Marini-Bettolo… - Fitoterapia, 1990 - cabdirect.org
1, 7-Dihydroxy-4-methoxyxanthone and the new compound 1, 2, 7-trimethoxyxanthone were isolated from the bark of Ectiadiopsis [Ectadiopsis] oblongifolia; the roots of S. …
Number of citations: 32 www.cabdirect.org
QL Wu, SP Wang, LJ Du, JS Yang, PG Xiao - Phytochemistry, 1998 - Elsevier
From the aerial part of Hypericum japonicum, one new xanthone glycoside, 1,5-dihydroxyxanthone-6-O-β-d-glucoside, one novel dimer xanthone, bijaponicaxanthone, and the first …
Number of citations: 120 www.sciencedirect.com

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